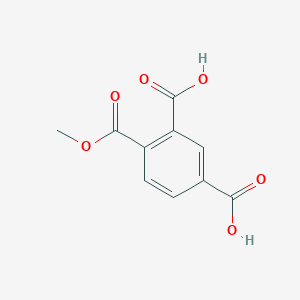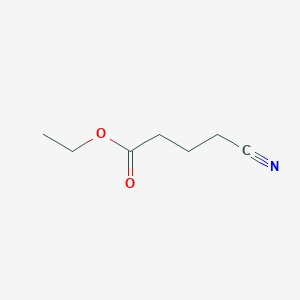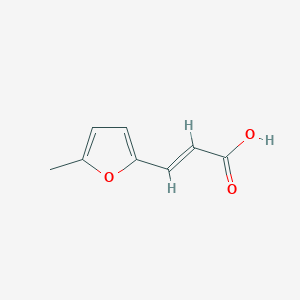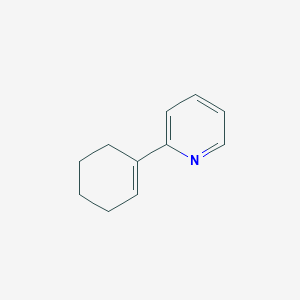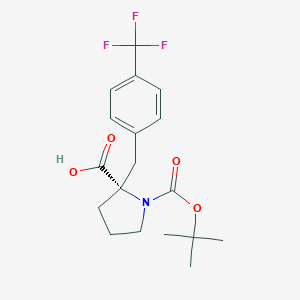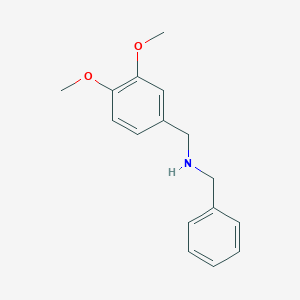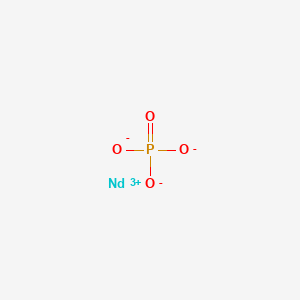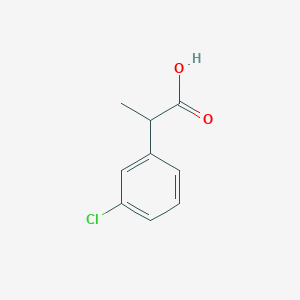
2-(3-Chlorophenyl)propanoic acid
概要
説明
Synthesis Analysis 2-(3-Chlorophenyl)propanoic acid and its derivatives are synthesized through various chemical reactions, aiming to improve chemical stability, liposolubility, or to investigate the influence of chlorine substituents on chiral separation and chemical reactivity. For example, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative aims to enhance its chemical properties (Chen et al., 2016). Additionally, the study of chlorine substituents' influence on the chiral separation of α-(chlorophenyl)propanoic acids highlights the impact of molecular modifications on enantioseparation (Jin et al., 2019).
Molecular Structure Analysis Crystal structure and molecular interactions of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid have been characterized using X-ray single crystal diffraction analysis, revealing insights into stereochemistry (Chen et al., 2016).
Chemical Reactions and Properties Research on 3-(triphenylgermyl)propanoic acid and its reactions with bromine and other compounds provides insight into the chemical reactivity and unusual properties of the β-carboxylic functional group (Zheng, Ye, & Ji, 1994).
Physical Properties Analysis The chiral separation of isomeric α-(chlorophenyl)propanoic acids reveals the impact of molecular structure on physical properties and the role of chlorine substituents in chiral recognition and separation efficiency (Jin et al., 2019).
Chemical Properties Analysis The study of the synthesis and reactivity of compounds like 3-(triphenylgermyl)propanoic acid provides valuable information on the chemical properties and potential applications of 2-(3-chlorophenyl)propanoic acid derivatives (Zheng, Ye, & Ji, 1994).
科学的研究の応用
Enantioseparation and Inclusion Interactions : A study by Jin et al. (2019) investigated the chiral separation of 2-(3-chlorophenyl)propanoic acids using countercurrent chromatography. The research highlighted the influence of chlorine substituents on chiral separation and the formation of inclusion compounds with hydroxypropyl-β-cyclodextrin (HP-β-CD) (Yang Jin et al., 2019).
Synthesis and Crystal Structure Analysis : Chen et al. (2016) synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-(3-chlorophenyl)propanoic acid, to improve its chemical stability and liposolubility. The crystal structure and stereochemistry were determined using X-ray single crystal diffraction analysis (Lei Chen et al., 2016).
Reactivity with Other Compounds : Qiang et al. (2010) studied the reactivity of 3-(trichlorogermyl)propanoic acid and 3-(triphenylgermyl)propanoic acid, focusing on their unusual properties when reacting with phenylmagnesium bromide (Z. Qiang et al., 2010).
Chemoenzymic Synthesis with Acaricidal Activity : Bosetti et al. (1994) synthesized enantiomers of a compound with high ovicidal activity against Tetranychus urticae, starting from enzymatically prepared optically pure 2-(3-chlorophenyl)propanoic acid (A. Bosetti et al., 1994).
Determination of Absolute Configuration Using VCD Studies : He and Polavarapu (2005) resolved enantiomers of 2-(3-chlorophenoxy) propanoic acid using chiral HPLC column and investigated using vibrational circular dichroism (VCD) to determine the absolute configuration (Jiangtao He & P. Polavarapu, 2005).
Stability Indicating RP-HPLC Method for Analysis : Maslarska et al. (2022) developed a stability indicating RP-HPLC method for analyzing 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH conditions (V. Maslarska et al., 2022).
Synthesis and Evaluation as cPLA2α Inhibitors : Tomoo et al. (2014) designed and synthesized 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors, studying the structure-activity relationships (T. Tomoo et al., 2014).
特性
IUPAC Name |
2-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBJDXEYFCYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518482 | |
| Record name | 2-(3-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)propanoic acid | |
CAS RN |
14161-84-3 | |
| Record name | 2-(3-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

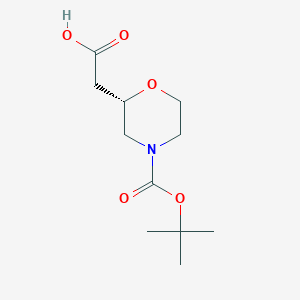
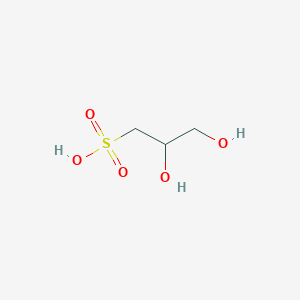
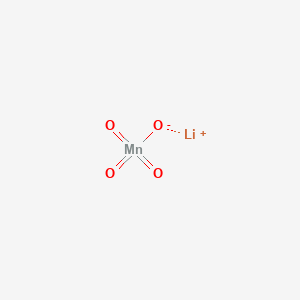

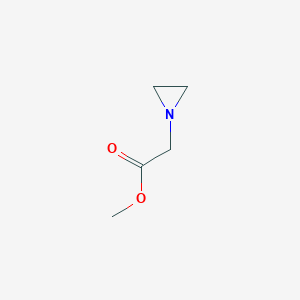
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

